

A Technical Guide to the Spectroscopic Data of Longikaurin E

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Compound of Interest

Compound Name: Longikaurin E

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **Longikaurin E**, an ent-kauranoid diterpenoid. The information presented herein is essential for the identification, characterization, and further investigation of this compound in drug discovery and development. The data is compiled from publicly available scientific literature, primarily the supporting information of the total synthesis reported in the Journal of the American Chemical Society.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **Longikaurin E**.

Table 1: ^1H NMR Spectroscopic Data for **Longikaurin E**

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--|----------------------------------|--------------|---------------------------|
| Data sourced from the supporting information of "A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E". ^[1] ^[2] | | | |

Table 2: ¹³C NMR Spectroscopic Data for **Longikaurin E**

| Position | Chemical Shift (δ , ppm) |
|--|----------------------------------|
| Data sourced from the supporting information of "A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E". ^[1] ^[2] | |

Table 3: IR Spectroscopic Data for **Longikaurin E**

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--|-----------------------------|
| Data likely available in the supporting information of the primary literature. | |

Table 4: Mass Spectrometry Data for **Longikaurin E**

| m/z | Fragmentation Assignment |
|--|--------------------------|
| Data likely available in the supporting information of the primary literature. | |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed in the characterization of natural products like **Longikaurin E**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Longikaurin E** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **^1H NMR Spectroscopy:** Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.
- **^{13}C NMR Spectroscopy:** Proton-decoupled ^{13}C NMR spectra are obtained to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH , CH_2 , and CH_3 groups.
- **2D NMR Spectroscopy:** For complete structural assignment, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

2.2 Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of **Longikaurin E** is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

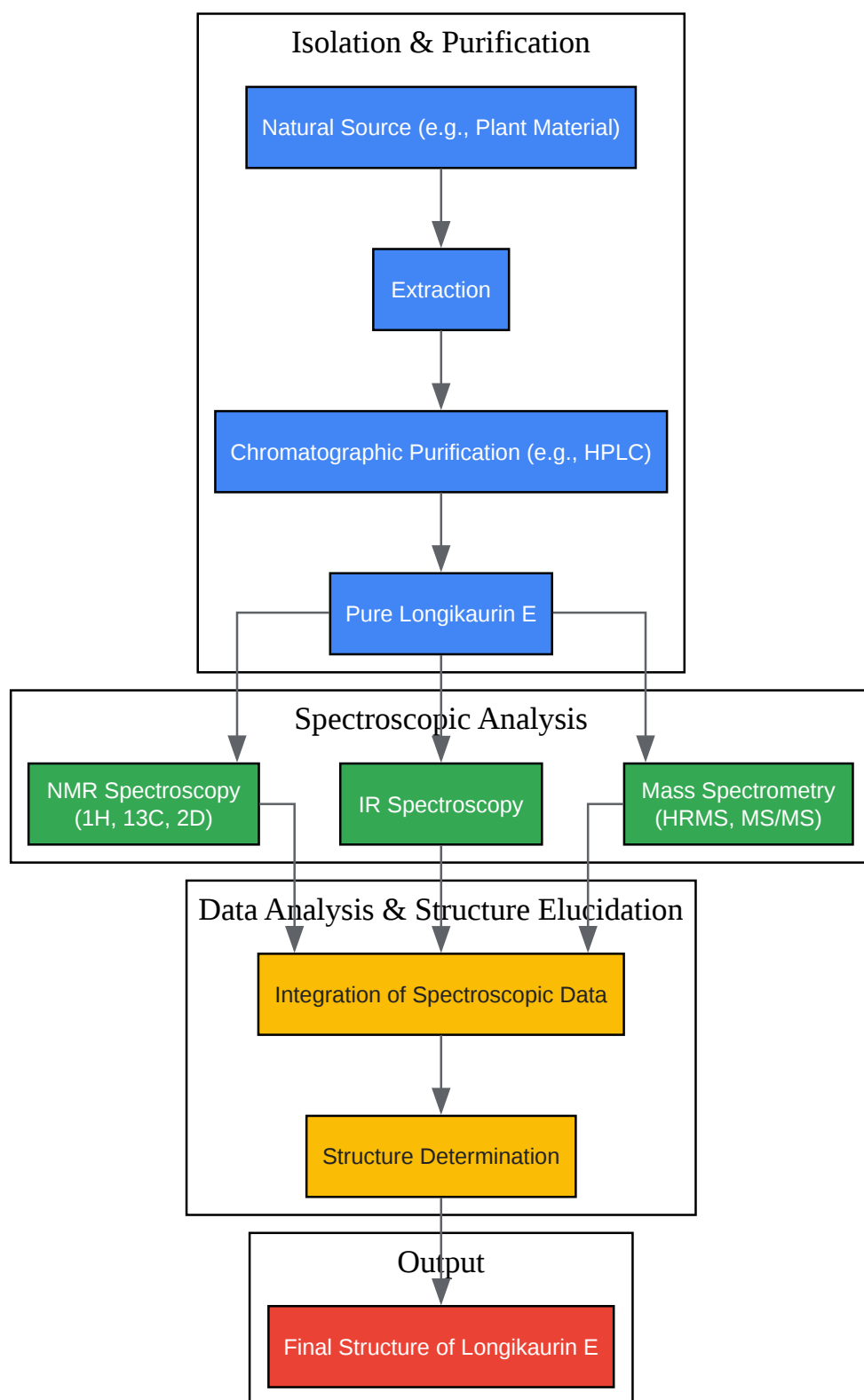
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- **Ionization:** A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions with minimal fragmentation.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.
- **Fragmentation Analysis:** Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Longikaurin E**.



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Caption: General workflow for the isolation and spectroscopic characterization of **Longikaurin E**.

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References

- 1. researchgate.net [researchgate.net]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
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